2-Methyl-2-(methylamino)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)propane-1-thiol is an organic compound with the molecular formula C5H13NS. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)propane-1-thiol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis Reactions: The N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes two hydrolysis reactions to yield 2-amino-2-methyl-1-propanol.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, low-cost materials, and results in high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alcohols.
Major Products
Disulfides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Thiols: Formed through nucleophilic substitution
Scientific Research Applications
2-Methyl-2-(methylamino)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methylamino group.
2-Amino-2-methyl-1-propanol: Contains an amino group instead of a thiol group.
Uniqueness
2-Methyl-2-(methylamino)propane-1-thiol is unique due to the presence of both a thiol and a methylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C5H13NS |
---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)propane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 |
InChI Key |
MPYXXPQUUBZGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.